1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine
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Overview
Description
1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
It is known that pyrazole derivatives have a wide range of physiological and pharmacological activities . They are often used as building blocks in drug discovery and modern organic synthesis .
Mode of Action
It is known that pyrazole derivatives interact with their targets to induce a variety of biological effects . The specific interactions and resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Pyrazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . The downstream effects would also depend on the specific pathway and the biological context.
Result of Action
It is known that pyrazole derivatives can have a wide range of effects, depending on their specific targets and the biological context .
Biochemical Analysis
Biochemical Properties
1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, high doses of the compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. It is essential to determine the optimal dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it can be transported into cells via organic cation transporters and bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it affects mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the condensation of 1-tert-butyl-3-phenyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under reflux conditions . Another method includes the reaction of 1-tert-butyl-3-phenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride, followed by treatment with ammonia .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Scientific Research Applications
1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine has diverse applications in scientific research:
Comparison with Similar Compounds
1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Tert-butyl-3-phenyl-1H-pyrazol-4-amine: Similar structure but different substitution pattern.
1-Tert-butyl-3-(4-methoxyphenyl)-1H-pyrazol-5-amine: Contains a methoxy group instead of a phenyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-tert-butyl-4-phenylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-13(2,3)16-12(14)11(9-15-16)10-7-5-4-6-8-10/h4-9H,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEBAUKFSAFDEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589552 |
Source
|
Record name | 1-tert-Butyl-4-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
664966-72-7 |
Source
|
Record name | 1-tert-Butyl-4-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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